7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde
Overview
Description
7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde is an organic compound with the molecular formula C8H6O4. It is a derivative of benzodioxole and is known for its aromatic properties. This compound is often used in various chemical syntheses and has applications in different fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde can be synthesized through several methods. One common method involves the oxidative cleavage of isosafrole or by using a multistep sequence from catechol or 1,2-methylenedioxybenzene. The synthesis from catechol requires an additional step, Williamson ether synthesis using dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions. The use of oxidizing agents such as potassium permanganate or chromium trioxide is common in these processes. The reaction conditions typically include controlled temperatures and pH levels to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Forms carboxylic acids.
Reduction: Forms alcohols.
Substitution: Forms various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, allowing it to form covalent bonds with nucleophiles. This property is particularly useful in the synthesis of complex organic molecules. Additionally, its aromatic structure allows it to participate in π-π interactions, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
Piperonal (1,3-Benzodioxole-5-carboxaldehyde): Similar structure but lacks the hydroxyl group at the 7-position.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy group instead of the dioxole ring.
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde): Similar to vanillin but with different positions of the hydroxyl and methoxy groups.
Uniqueness
7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde is unique due to the presence of both the hydroxyl group and the dioxole ring, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
7-hydroxy-1,3-benzodioxole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRORPNYJRVGCGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512443 | |
Record name | 7-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81805-98-3 | |
Record name | 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81805-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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